molecular formula C8H5Cl2FO3S B13272008 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride

Cat. No.: B13272008
M. Wt: 271.09 g/mol
InChI Key: HLSQEFQXFMPSLV-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride is a chemical compound with significant applications in organic synthesis and industrial chemistry. It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoyl chloride moiety. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride typically involves the chlorosulfonation of 2-fluoro-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 2-fluoro-5-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl chlorides or sulfones using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfones: Formed by reduction reactions

Scientific Research Applications

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can further undergo chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl chloride moiety. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C8H5Cl2FO3S

Molecular Weight

271.09 g/mol

IUPAC Name

3-chlorosulfonyl-2-fluoro-5-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl2FO3S/c1-4-2-5(8(9)12)7(11)6(3-4)15(10,13)14/h2-3H,1H3

InChI Key

HLSQEFQXFMPSLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)Cl

Origin of Product

United States

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